2,6-Dichloro-4-methylphenol
Description
Contextual Significance and Historical Perspectives of Halogenated Phenols in Chemical Science
Halogenated phenols, the class of compounds to which 2,6-dichloro-4-methylphenol belongs, have a significant history in chemical science. The study of phenols began with the isolation of pure phenol (B47542) in 1834. nih.gov The introduction of halogen atoms to the phenol structure dramatically alters its physical and chemical properties, a subject of study since the early 20th century. wikipedia.org
The presence of halogens, which are electronegative, enhances the acidity of the phenolic hydroxyl group compared to phenol itself. wikipedia.org This increased acidity and the altered electron distribution on the aromatic ring make halogenated phenols valuable intermediates in organic synthesis. Historically, their development was also driven by their potent antimicrobial properties, leading to their use as disinfectants and preservatives. nih.gov In contemporary research, halogenated phenols are recognized for their role as metabolites of more complex persistent organic pollutants, such as polychlorinated biphenyls (PCBs). acs.org Their structural similarity to thyroid hormones also makes them a subject of interest in toxicological and endocrine research. acs.org
Overview of Key Research Domains and Emerging Academic Challenges for this compound
The primary research interest in this compound lies in its role as a chemical intermediate and a building block in the synthesis of more complex molecules. ontosight.ai
Key Research Domains:
Agrochemical Synthesis: It is a crucial precursor in the industrial production of certain fungicides and pesticides. The specific chlorine and methyl group substitutions make it suitable for building the core structures of these agriculturally important compounds.
Pharmaceutical and Dye Manufacturing: The compound serves as a starting material or intermediate in the synthesis of various dyes, pigments, and some pharmaceutical agents. ontosight.ai
Polymer Chemistry: Research has explored its use as a component in the development of new polymers and as a linker molecule in solid-phase organic synthesis. researchgate.net
Environmental Science: As a chlorinated phenol, it is a subject of study in environmental chemistry, particularly concerning its formation as a disinfection byproduct (DBP) during the chlorination of water containing organic matter. Researchers are actively investigating its environmental persistence and degradation pathways. solubilityofthings.comresearchgate.net
Emerging Academic Challenges:
Improving Synthesis Efficiency: While several synthetic routes exist, a key challenge is to develop methods that are both high-yielding and environmentally benign. Current methods can suffer from low yields or require harsh reaction conditions. For instance, one reported method yielded only 10% of the product after chromatographic purification, highlighting the need for optimization. Another approach involves the catalytic chlorination with sulfuryl chloride, which can achieve yields of 85-90% but demands strict anhydrous conditions.
Understanding Degradation: A significant area of research is focused on the biodegradation and environmental fate of this compound. researchgate.net Identifying microbial strains and enzymatic pathways that can effectively break down this compound is a priority for environmental remediation research. researchgate.net
Trace Analysis: Developing sensitive and accurate analytical methods, such as LC-MS/MS, is essential for detecting and quantifying trace levels of the compound in environmental samples like soil and water. This is crucial for monitoring its presence as a potential environmental contaminant.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEOEPYIBGTLML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062415 | |
| Record name | 2,6-Dichloro-4-methylphenol | |
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Molecular Weight |
177.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2432-12-4 | |
| Record name | 2,6-Dichloro-4-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2432-12-4 | |
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| Record name | 2,6-Dichloro-4-methylphenol | |
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| Record name | 2,6-Dichloro-4-methylphenol | |
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| Record name | Phenol, 2,6-dichloro-4-methyl- | |
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| Record name | 2,6-Dichloro-4-methylphenol | |
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| Record name | 2,6-dichloro-p-cresol | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2,6-DICHLORO-4-METHYLPHENOL | |
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Synthetic Methodologies and Chemical Transformations of 2,6 Dichloro 4 Methylphenol
Established Synthetic Pathways for 2,6-Dichloro-4-methylphenol
The primary methods for synthesizing this compound involve the direct chlorination of 4-methylphenol (p-cresol).
The most common industrial synthesis of this compound is achieved through the electrophilic aromatic substitution of 4-methylphenol (also known as p-cresol). google.comwikipedia.org In this reaction, the phenol (B47542) ring, being electron-rich, is susceptible to attack by an electrophile, in this case, a chloronium ion (Cl⁺). The hydroxyl (-OH) and methyl (-CH₃) groups on the ring are ortho-, para-directing, which means they activate the positions ortho (2 and 6) and para (4) to themselves for electrophilic attack. Since the para position is already occupied by the methyl group, chlorination occurs at the two ortho positions.
The reaction is typically carried out by treating 4-methylphenol with chlorine (Cl₂) in a polar solvent like acetic acid or water. google.com A Lewis acid catalyst, such as iron(III) chloride (FeCl₃), is often employed to polarize the Cl-Cl bond, facilitating the generation of the chloronium ion electrophile. masterorganicchemistry.com The process may also involve a subsequent reduction step to obtain a high-purity product. google.com Another method involves using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent. google.comresearchgate.net
Table 1: Reaction Parameters for Electrophilic Chlorination of 4-Methylphenol
| Parameter | Condition | Rationale |
|---|---|---|
| Temperature | 40–60°C | Balances reaction rate with selectivity, minimizing by-products. |
| Chlorine Stoichiometry | ~2:1 molar ratio (Cl₂ to 4-methylphenol) | Aims for complete di-substitution while reducing over-chlorination. |
| Catalyst Loading | 0.5–1.0 wt% FeCl₃ | Sufficient to catalyze the reaction effectively. |
| Solvent | Acetic acid or water | Polar solvents that can facilitate the ionic reaction mechanism. google.com |
To enhance selectivity and minimize the formation of polychlorinated by-products, multi-step syntheses have been developed. A notable example is a two-step process described in U.S. Patent 4,284,830.
Selective Monochlorination : In the first step, 4-methylphenol is treated with chlorine in the presence of a zeolite catalyst at a controlled temperature of around 50°C. This favors the formation of the monochlorinated intermediate, 2-chloro-4-methylphenol (B1207291).
Second Chlorination : The isolated 2-chloro-4-methylphenol is then subjected to a second chlorination step under more forceful conditions, such as a higher temperature (e.g., 80°C) and an excess of chlorine, to yield the final this compound.
Emerging Synthetic Strategies and Green Chemistry Principles in this compound Production
Modern synthetic chemistry emphasizes the use of environmentally benign and efficient processes. In the context of producing chlorinated phenols like this compound, research has focused on developing more selective and "green" catalytic systems.
One promising area involves the use of sulfur-containing catalysts in conjunction with sulfuryl chloride (SO₂Cl₂). mdpi.comresearchgate.net These catalysts, such as dialkyl sulfides or polymeric sulfides, can significantly enhance the regioselectivity of the chlorination, particularly favoring the para-isomer when the para-position is available. mdpi.comresearchgate.netcardiff.ac.uk While this compound is an ortho-chlorinated product, the principles of using highly selective and recyclable catalysts are central to green chemistry. The goal is to achieve high yields and purity under milder conditions, reducing waste and avoiding hazardous reagents. researchgate.net For instance, processes have been developed that provide exceptional selectivity with very small amounts of catalyst, sometimes in solvent-free conditions, which is a key principle of green chemistry. researchgate.net
Derivatization and Functionalization Reactions of this compound
The structure of this compound, with its reactive hydroxyl group and substituted aromatic ring, allows for a variety of chemical transformations.
The phenolic hydroxyl group is a primary site for derivatization.
Etherification : The hydroxyl group can be converted into an ether. This is typically achieved by reacting this compound with an alkylating agent, such as an alkyl halide, in the presence of a base. A patented process describes the etherification of various phenols, including dichlorophenols, at elevated temperatures (150°C to 350°C). google.com For example, methylation of the hydroxyl group can lead to the formation of 2,6-dichloro-1-methoxy-4-methylbenzene. This reaction is a step in the synthesis of other compounds, such as 3,5-dichloro-4-methoxybenzoic acid. chemicalbook.com
Esterification : The hydroxyl group can also be esterified by reacting it with carboxylic acids or their derivatives (like acid chlorides or anhydrides). nih.govresearchgate.net These reactions typically require a catalyst and result in the formation of a phenyl ester.
Table 2: Examples of Derivatization at the Hydroxyl Group
| Reaction Type | Reagents | Product Class |
|---|---|---|
| Etherification | Alkyl halide, Base | Phenyl ether |
| Esterification | Carboxylic acid / Acid chloride | Phenyl ester |
While the 2, 4, and 6 positions of the phenol ring are occupied, further substitution can potentially occur at the remaining 3 and 5 positions, although this is less common due to the deactivating effect of the chlorine atoms and steric hindrance. However, the existing functional groups can be transformed. For instance, the methyl group can be oxidized. A multi-step reaction starting from this compound involves methylation of the hydroxyl group followed by oxidation of the para-methyl group with nitric acid to form a carboxylic acid, yielding 3,5-dichloro-4-methoxybenzoic acid. chemicalbook.com
Furthermore, related structures can be synthesized that demonstrate other potential ring transformations. For example, 2,6-dichlorophenol (B41786) can be nitrated to introduce a nitro group at the 4-position, which can then be reduced to an amino group, forming 2,6-dichloro-4-aminophenol. guidechem.comgoogle.com This highlights that electrophilic substitution like nitration is a viable pathway for functionalizing the ring, even with deactivating chloro-substituents present.
Formation of Complex Molecules Utilizing the this compound Scaffold (e.g., Triazoles, Aminophenols)
The rigid and substituted aromatic core of this compound serves as a valuable scaffold for the synthesis of more intricate molecules, notably triazoles and aminophenols. These transformations often leverage the reactivity of the phenolic hydroxyl group or proceed via derivatives of the parent molecule.
Triazole Derivatives:
The this compound moiety can be incorporated into triazole rings, a class of heterocyclic compounds with wide applications. One common strategy involves the use of a related starting material, 2,6-diformyl-4-methylphenol, which can be prepared from 4-methylphenol. tandfonline.com This diformyl derivative undergoes template condensation with 3-substituted-4-amino-5-hydrazino-1,2,4-triazoles in the presence of metal chlorides (such as CoCl₂·6H₂O, NiCl₂·6H₂O, and CuCl₂·2H₂O) to yield complex macrocyclic Schiff bases containing the 1,2,4-triazole (B32235) unit. tandfonline.com The reaction is typically carried out in ethanol (B145695) under reflux. tandfonline.com
Another relevant synthetic approach, while not starting directly from this compound, illustrates the formation of triazoles on a similarly substituted phenyl ring. For instance, 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H- Current time information in Bangalore, IN.nih.gov-triazoles are synthesized through a 1,3-dipolar cycloaddition. nih.gov This reaction involves (2-azido-1,3-dichloro-5-trifluoromethyl)benzene and various terminal alkynes, catalyzed by a Copper(I) salt at room temperature. nih.gov The process is highly regioselective, exclusively yielding the 1,4-disubstituted product. nih.gov
| Alkyne Reactant | Product | Yield (%) |
| Phenylacetylene | 1-((2,6-Dichloro-4-trifluoromethyl)phenyl)-4-phenyl-1H- Current time information in Bangalore, IN.nih.gov-triazole | 93 |
| 1-Hexyne | 4-Butyl-1-((2,6-dichloro-4-trifluoromethyl)phenyl)-1H- Current time information in Bangalore, IN.nih.gov-triazole | Not specified |
| 2-Methyl-3-butyn-2-ol | 2-[1-(2,6-Dichloro-4-trifluoromethylphenyl)-1H- Current time information in Bangalore, IN.nih.gov-triazole-4-yl]-propan-2-ol | 86 |
| 3-Bromo-1-propyne | 4-Bromomethyl-1-((2,6-dichloro-4-trifluoromethyl)phenyl)-1H- Current time information in Bangalore, IN.nih.gov-triazole | 83 |
Aminophenol Derivatives:
2,6-Dichloro-4-aminophenol is a key derivative synthesized from precursors related to this compound. A primary synthetic route involves the nitration of 2,6-dichlorophenol to form 2,6-dichloro-4-nitrophenol (B181596), which is subsequently reduced to the desired aminophenol. patsnap.comgoogle.com The reduction can be achieved through catalytic hydrogenation using a platinum or palladium catalyst. google.com A specific process describes the hydrogenation of 2,6-dichloro-4-nitrophenol in a diethylene glycol ether solvent, which after filtration and precipitation yields 2,6-dichloro-4-aminophenol with a purity of 98% and a yield of 91%. google.com
Another patented method starts with p-nitroaniline, which undergoes chlorination, diazo hydrolysis, and then hydrogenation to produce 2,6-dichloro-4-aminophenol. patsnap.com This multi-step process highlights the chemical transformations possible on a substituted aniline (B41778) ring to arrive at the aminophenol structure.
| Starting Material | Catalyst | Solvent | Yield (%) | Purity (%) |
| 2,6-Dichloro-4-nitrophenol | Platinum on carbon | Diethylene glycol ether | 91 | 98 |
| 2,4-Dichloro-6-nitrophenol | 5% Palladium on carbon | Glacial acetic acid | Quantitative | Not specified |
These synthetic pathways underscore the utility of the 2,6-dichloro-phenol framework in constructing more complex molecules with important functional groups like amines and triazoles, which are valuable intermediates in various chemical industries. patsnap.comontosight.ai
Reaction Kinetics and Mechanistic Investigations in this compound Synthesis
The synthesis of this compound is most commonly achieved through the direct chlorination of 4-methylphenol (p-cresol). The kinetics and mechanism of this reaction are influenced by several key parameters that determine the rate, selectivity, and yield of the desired product.
Key Parameters in Chlorination:
The electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as iron(III) chloride (FeCl₃), in a polar solvent like acetic acid. The catalyst facilitates the generation of a chloronium ion (Cl⁺), which then attacks the electron-rich ortho positions of the 4-methylphenol ring. The steric hindrance from the methyl group and the activating nature of the hydroxyl group direct the incoming chlorine atoms to the positions ortho to the hydroxyl group.
| Parameter | Recommended Value/Condition | Rationale |
| Temperature | 40–60°C | Balances reaction rate and selectivity, minimizing by-products. |
| Chlorine Stoichiometry | 2:1 molar ratio (Cl₂ to 4-methylphenol) | Ensures complete disubstitution while minimizing over-chlorination. |
| Catalyst Loading | 0.5–1.0 wt% FeCl₃ | Provides sufficient catalytic activity for the reaction to proceed. |
Mechanistic Insights from Synthesis Strategies:
A two-step chlorination process offers a more controlled approach and provides insight into the reaction mechanism.
Monochlorination: 4-methylphenol is first treated with chlorine gas in the presence of a zeolite catalyst at a lower temperature (50°C) to selectively produce 2-chloro-4-methylphenol.
Second Chlorination: The resulting monochloro-intermediate is then subjected to a second chlorination under more forceful conditions (80°C and excess chlorine) to yield the final this compound.
This stepwise method highlights the deactivating effect of the first chlorine atom on the aromatic ring, necessitating harsher conditions for the second substitution. It also serves to reduce the formation of polychlorinated by-products that might occur in a one-pot synthesis with a high concentration of chlorine from the outset. Kinetic studies focusing on the stability of the mono- and di-chloro intermediates can help in identifying potential bottlenecks and further optimizing reaction conditions to improve yield.
Environmental Chemistry and Fate of 2,6 Dichloro 4 Methylphenol
Environmental Occurrence and Distribution Dynamics
2,6-Dichloro-4-methylphenol is a chemical compound that enters the environment primarily as a transformation product of other substances, notably certain pesticides, and as a byproduct of water disinfection processes. Its distribution is influenced by the widespread use of parent compounds and chlorination practices.
Formation as Disinfection Byproduct (DBP) in Water Treatment
This compound has been identified as a disinfection byproduct (DBP) formed during the chlorination of water. nih.gov DBPs are unintended chemical compounds that arise from the reaction of disinfectants, such as chlorine, with natural organic matter present in the source water. nih.gov The presence of this compound has been confirmed in chlorinated swimming pool water, where it is part of a complex mixture of DBPs. nih.gov
Presence in Environmental Matrices (e.g., Soil, Water)
The occurrence of this compound in environmental matrices like soil and water is frequently linked to the degradation of the organophosphorus fungicide tolclofos-methyl (B1682977). researchgate.netfao.org It is a significant metabolite and degradation product of this pesticide. researchgate.netfao.org Studies on the fate of tolclofos-methyl have shown that this compound can form in both soil and water/sediment systems. researchgate.netfao.org For instance, under anaerobic conditions in soil, degradation pathways can lead to the formation of various phenols, including 4-methylphenol and 2-chloro-4-methylphenol (B1207291). fao.org In field trials, the degradation patterns of the parent compound were found to be qualitatively similar to laboratory studies, indicating the potential for this compound formation in agricultural environments. fao.org
Abiotic Degradation Processes and Mechanisms
Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes such as light (photolysis) and water (hydrolysis).
Photolytic Degradation Pathways
Photolysis involves the breakdown of compounds by sunlight. The vapor-phase reaction of this compound with photochemically-produced hydroxyl radicals is one potential degradation pathway. The estimated atmospheric half-life for this reaction is approximately 6 hours, suggesting it can be broken down in the atmosphere. nih.gov However, in other media, its photolytic degradation may be less significant. For example, photolysis is not considered a major degradation pathway for its parent compound, tolclofos-methyl, on soil surfaces. fao.org Conversely, aqueous photolysis could play a role in slightly enhancing the degradation of tolclofos-methyl in aquatic environments, which would in turn influence the formation and subsequent fate of this compound. researchgate.net
Hydrolysis and Oxidation Mechanisms
Hydrolysis is a chemical reaction in which a water molecule breaks down another compound. This compound is a recognized hydrolysis product of the pesticide tolclofos-methyl. fao.org The degradation of tolclofos-methyl in water and sediment systems proceeds through the cleavage of its P-O-aryl linkage, directly forming this compound. researchgate.netfao.org
Oxidation is another key abiotic process. Research has shown that the oxidation of the methyl group on the phenol (B47542) ring can occur, leading to the formation of other compounds. For example, oxidation of the para-methyl group can form a carboxylic acid, yielding 3,5-dichloro-4-hydroxybenzoic acid. nih.gov
Biotic Transformation and Biodegradation Pathways
Biotic transformation involves the degradation of compounds by living organisms, primarily microorganisms. This is a crucial aspect of the environmental fate of this compound and its precursors.
Biochemical processes play a significant part in the degradation of the parent pesticide tolclofos-methyl, as sterile conditions have been shown to reduce its rate of degradation in soil. fao.org The biodegradation of tolclofos-methyl leads to the formation of this compound. herts.ac.uk While tolclofos-methyl itself was not found to be readily biodegradable in specific tests, its transformation in the environment does occur. researchgate.net
Further biodegradation of related compounds has been observed. For example, under certain anaerobic conditions, 4-methylphenol, which can be formed through a dechlorination pathway, was shown to degrade into carbon dioxide and methane. fao.org In aquatic ecosystems, biotransformation of tolclofos-methyl in bluegill sunfish includes the cleavage of the phosphate (B84403) ester to yield this compound. nih.gov Subsequent oxidation of the methyl group can lead to the formation of 3,5-dichloro-4-hydroxybenzyl alcohol. nih.gov
Table 1: Environmental Fate Summary of this compound
| Process | Role/Pathway | Environmental Matrix | Finding | Citation |
|---|---|---|---|---|
| Formation | Disinfection Byproduct | Water | Forms during chlorination of water containing organic matter. | nih.gov |
| Formation | Pesticide Degradation | Soil, Water | Major hydrolysis and biotic degradation product of tolclofos-methyl. | researchgate.netfao.org |
| Abiotic Degradation | Photolysis | Atmosphere | Estimated 6-hour half-life via reaction with hydroxyl radicals. | nih.gov |
| Abiotic Degradation | Hydrolysis | Water/Sediment | Formed via cleavage of the P-O-aryl bond of tolclofos-methyl. | researchgate.netfao.org |
| Biotic Degradation | Metabolism | Aquatic Biota | Formed in fish through metabolism of tolclofos-methyl. | nih.gov |
| Biotic Degradation | Further Transformation | Soil | Precursors can be dechlorinated and degraded to CO2 and methane. | fao.org |
Microbial Degradation Mechanisms (e.g., Dechlorination, Ring Cleavage)
The breakdown of chlorinated phenols in the environment is predominantly a microbial process. Fungi and bacteria have developed enzymatic systems capable of mineralizing these persistent compounds. The degradation of this compound and structurally similar compounds typically proceeds through a sequence of oxidative reactions, including dechlorination and aromatic ring cleavage.
One identified pathway involves an initial attack by hydroxyl radicals, which can lead to the removal of chlorine atoms from the aromatic ring—a critical step known as dechlorination nih.gov. This process reduces the toxicity of the compound and makes the resulting molecule more susceptible to further degradation. Fungi, such as Trichoderma longibraciatum, have demonstrated the ability to tolerate and degrade 2,6-dichlorophenol (B41786) (a closely related compound) through such mechanisms nih.gov. The degradation of other polychlorinated phenols, like pentachlorophenol (B1679276) (PCP), can also proceed through intermediates such as 2,6-dichloro-1,4-hydroquinone (2,6-DCHQ), indicating that sequential dechlorination is a common microbial strategy govinfo.gov.
Following initial hydroxylation and dechlorination, the central and most crucial step in the complete breakdown of the molecule is the cleavage of the aromatic ring nist.gov. This is accomplished by ring-cleaving dioxygenase enzymes, which insert oxygen into the aromatic nucleus, destabilizing it and breaking it open nist.govsigmaaldrich.com. The degradation of 2,6-DCHQ, for example, occurs via ring cleavage mediated by a 1,2-dioxygenase, which ultimately yields smaller, non-aromatic organic acids that can be funneled into central metabolic pathways like the tricarboxylic acid (TCA) cycle sigmaaldrich.com.
Identification of Biodegradation Metabolites
The stepwise degradation of chlorinated phenols results in the formation of various intermediate metabolites. For compounds structurally similar to this compound, specific metabolites have been identified that illuminate the degradation pathway.
During the fungal degradation of 2,6-dichlorophenol, gas chromatography-mass spectrometry (GC-MS) analysis has identified intermediates corresponding to the loss of one or both chlorine atoms ([M-Cl]⁺ and [M-2Cl]⁺) as well as a hydroxylated product ([CP-Cl + OH]⁺) nih.gov. The degradation of 2,4,6-trichlorophenol (B30397) by bacteria like Cupriavidus necator has been shown to produce 2,6-dichlorohydroquinone (B128265) as an intermediate metabolite govinfo.gov. This 2,6-dichlorohydroquinone can be further degraded to 2-chloromaleylacetate, which is then converted to maleylacetate (B1240894) before entering the TCA cycle govinfo.govsigmaaldrich.com.
While the specific metabolites for the microbial degradation of this compound are not extensively documented, the pathways of analogous compounds suggest a degradation sequence involving hydroxylated and dechlorinated phenols, followed by ring-fission products like chlorinated muconic or maleylacetic acids.
Environmental Persistence and Transport Dynamics
Chlorinated phenols are generally recognized as persistent environmental contaminants that are not readily degraded through abiotic processes epa.gov. Their persistence in soil and water depends on various factors, including microbial activity, temperature, and pH.
The transport of these compounds in the environment is governed by their physical and chemical properties, such as water solubility and sorption characteristics. Dichlorophenols typically exhibit low sorption to clays (B1170129) and sediments, which allows for greater mobility in aquatic systems oecd.org. Volatilization from surface waters is generally a slow removal process oecd.org.
Fugacity modeling of a structurally similar compound, 4-chloro-2-methylphenol (B52076), provides insight into the likely environmental distribution of this compound. Such models predict that the compound would predominantly partition into water (56%) and air (33%), with smaller amounts distributing to soil (6%) and sediment (5%) nist.gov. This distribution highlights its potential to contaminate water resources and undergo long-range atmospheric transport.
Ecotoxicological Implications and Mechanistic Insights (Non-Human Specific)
Chlorinated phenols exhibit significant toxicity to a wide range of organisms, posing a risk to ecological systems. These compounds can accumulate in tissues and exert adverse effects even at low concentrations epa.gov. The toxicity is often mediated through a variety of cellular and physiological mechanisms.
A primary mechanism of chlorophenol toxicity is the induction of oxidative stress. These compounds can lead to the generation of reactive oxygen species (ROS), which cause damage to cellular components through lipid peroxidation and oxidative DNA damage, while also inhibiting the cell's natural antioxidant systems epa.gov. Furthermore, chlorophenols can act as endocrine disruptors by altering hormone levels, interfering with hormone receptors, or causing abnormal gene expression epa.gov. They have also been shown to be immunotoxic, affecting the number and function of immune cells like B cells and macrophages epa.gov.
Impact on Aquatic Organisms (Mechanistic Focus)
In aquatic ecosystems, chlorophenols are particularly harmful. The specific toxicological impacts on aquatic organisms are concentration-dependent. At higher concentrations, chlorophenols can induce programmed cell death (apoptosis) through pathways mediated by mitochondria, cell death receptors, or direct DNA damage epa.gov. At lower, sub-lethal concentrations, they may promote unwanted cell proliferation and increase the rate of point mutations, creating conditions that could foster cancers epa.gov.
The toxicity of dichlorophenols has been quantified for various aquatic species. For instance, 2,4-dichlorophenol (B122985) has been found to cause acute and chronic toxicity to freshwater aquatic life at concentrations as low as 2,020 µg/L and 365 µg/L, respectively oecd.org. Data for the analogue 4-chloro-2-methylphenol shows it is very toxic to aquatic life, with observed histopathological changes in the kidneys and liver of fish following long-term exposure nist.gov.
Table 1: Ecotoxicity of 4-chloro-2-methylphenol (Analogue to this compound) to Aquatic Organisms
| Species | Test Duration | Endpoint | Value (mg/L) | Reference |
|---|---|---|---|---|
| Fish | 96 hours | LC50 | 2.3 - 6.6 | nist.gov |
| Daphnids | 48 hours | EC50 | 0.29 - 1.0 | nist.gov |
| Algae | 96 hours | EC50 | 8.2 | nist.gov |
| Fish | 28 days | NOEC | 0.5 | nist.gov |
LC50: Lethal concentration for 50% of the test population. EC50: Effect concentration for 50% of the test population. NOEC: No observed effect concentration.
Bioaccumulation Potential in Environmental Systems
Bioaccumulation, the process by which a chemical concentrates in an organism's tissues over time, is a key concern for persistent pollutants. While some reports suggest that chlorophenols readily accumulate in the organs and tissues of aquatic organisms via the food chain epa.gov, the potential can vary significantly between different chlorinated phenol structures.
The bioaccumulative potential of a chemical is often estimated using its octanol-water partition coefficient (Log Kₒw). A higher Log Kₒw value generally indicates a greater tendency to partition into fatty tissues and thus a higher potential for bioaccumulation. The estimated Log Kₒw for the analogue compound 4-chloro-2-methylphenol is 3.09. This value suggests a moderate potential for bioaccumulation. However, the same report characterizes the compound as having a "low bioaccumulative potential," indicating that other factors, such as metabolic transformation, may limit its accumulation in organisms nist.gov. Therefore, while the potential for bioaccumulation exists, it may not be significant for this compound due to metabolic processes within organisms.
Advanced Analytical Methodologies for 2,6 Dichloro 4 Methylphenol Research
Chromatographic-Spectrometric Techniques for Detection and Quantification
Coupling the separation power of chromatography with the definitive identification capabilities of mass spectrometry provides the gold standard for trace-level analysis of organic contaminants like 2,6-Dichloro-4-methylphenol.
Gas chromatography combined with tandem mass spectrometry (GC-MS/MS) is a cornerstone technique for the analysis of semi-volatile compounds such as chlorinated phenols. The methodology, outlined in protocols like U.S. EPA Method 8041A, involves the gas-phase separation of analytes followed by mass analysis. ulisboa.pt For phenols, analysis can be performed on the underivatized molecule or after derivatization to improve volatility and chromatographic behavior. ulisboa.pt
In a typical GC-MS analysis, the sample extract is injected into the GC, where it is vaporized and separated on a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI). The resulting ions are fragmented in a characteristic pattern. For this compound, the mass spectrum exhibits a unique fingerprint of ion fragments that allows for unambiguous identification. researchgate.net Tandem mass spectrometry (MS/MS) enhances selectivity by isolating a specific parent ion and subjecting it to further fragmentation, which is particularly useful for minimizing matrix interference in complex samples like soil or wastewater. acs.org
Table 1: Key Mass Spectrometry Data for this compound Identification by GC-MS researchgate.net
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) has emerged as a powerful alternative to GC-MS, particularly for polar and thermally labile compounds. A key advantage of LC-based methods for phenols is that derivatization is often unnecessary, which simplifies sample preparation and reduces the potential for analytical errors. researchgate.netshimadzu.com
In this technique, separation is achieved in the liquid phase, followed by ionization using methods like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). ulisboa.ptunl.pt High-resolution mass analyzers, such as Time-of-Flight (TOF) or Orbitrap, provide highly accurate mass measurements (typically <5 ppm error). This accuracy allows for the determination of the elemental composition of the parent compound and its metabolites, significantly increasing confidence in their identification, especially when authentic standards are unavailable. semanticscholar.org LC-HRMS is instrumental in non-targeted screening approaches to identify novel transformation products of this compound in environmental or biological systems. semanticscholar.orgnih.gov
Table 2: Comparison of GC-MS and LC-HRMS for Chlorophenol Analysis
Advanced Spectroscopic Characterization in Complex Matrices
While mass spectrometry is excellent for identification and quantification, spectroscopic techniques provide deeper insights into molecular structure and reaction dynamics, which are essential for understanding the transformation and interaction of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. While standard ¹H and ¹³C NMR spectra are available for this compound, the true power of NMR in this context lies in its ability to identify unknown metabolites or degradation products. unl.pt When a transformation product is isolated from a complex matrix, multi-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be used to piece together its complete chemical structure without requiring a reference standard. For instance, studies on the biodegradation of related dichlorotoluenes have successfully used ¹H NMR to track the formation and identify the structure of intermediate metabolites like dichloromethylcatechols, demonstrating the utility of this approach for mapping transformation pathways. jasco-global.com
Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are valuable for studying the mechanisms of reactions involving this compound. FT-IR spectroscopy can monitor changes in functional groups during a chemical or photochemical reaction. For example, researchers have used FT-IR to follow the phototransformations of related chloronitrophenols, detecting conformational changes and the rotation of hydroxyl groups upon UV irradiation. researchgate.net
Electrochemical and Biosensor Approaches for Trace Analysis
Electrochemical sensors and biosensors offer a promising avenue for rapid, cost-effective, and portable analysis of this compound, complementing traditional laboratory-based methods. These devices convert the chemical interaction between the analyte and a recognition element into a measurable electrical signal.
The core of these sensors is a modified electrode. Materials such as metal oxides, conductive polymers, and nanomaterials are used to coat a glassy carbon or screen-printed electrode, enhancing its electrocatalytic activity towards the oxidation of phenolic compounds. For example, a sensor developed for the closely related 2,6-Dichlorophenol (B41786) utilized a nanocomposite to achieve a very low limit of detection. The current generated during the electrochemical oxidation of the phenol (B47542) is proportional to its concentration.
Biosensors take this concept a step further by incorporating a biological recognition element, such as an enzyme (e.g., tyrosinase or laccase) or an aptamer, for highly specific detection. Molecularly Imprinted Polymers (MIPs) represent another advanced approach, creating synthetic recognition sites tailored to the specific size, shape, and functionality of the target molecule, thereby enhancing sensor selectivity. shimadzu.com
Table 3: Performance of Selected Electrochemical Sensors for Chlorinated Phenols
Sample Preparation and Matrix Effects in Environmental and Biological (Non-Human) Sample Analysis
The accurate determination of this compound in environmental and non-human biological samples is critically dependent on the efficacy of sample preparation techniques and the management of matrix effects. The complexity of matrices such as soil, water, and biological tissues necessitates meticulous sample preparation to isolate the target analyte from interfering compounds.
Sample preparation for this compound typically involves extraction from the sample matrix, followed by concentration and cleanup steps. The choice of extraction method is dictated by the sample type and the physicochemical properties of the analyte.
For aqueous samples, such as river water or wastewater, solid-phase extraction (SPE) is a widely employed technique. It offers high recovery rates, minimizes solvent consumption, and can be automated. In a typical SPE procedure, the water sample is passed through a cartridge containing a solid adsorbent that retains the analyte. The interfering compounds are washed away, and the this compound is then eluted with a small volume of an organic solvent. The selection of the sorbent material is crucial for achieving optimal recovery.
Liquid-liquid extraction (LLE) is another common technique, particularly for soil and sediment samples. This method involves partitioning the analyte between the sample matrix and an immiscible organic solvent. The efficiency of LLE is influenced by factors such as the choice of solvent, pH of the aqueous phase, and the extraction time. For phenolic compounds like this compound, adjusting the pH to acidic conditions can enhance the extraction efficiency.
More advanced extraction techniques such as pressurized liquid extraction (PLE) and microwave-assisted extraction (MAE) offer advantages in terms of reduced extraction time and solvent consumption. PLE utilizes elevated temperatures and pressures to increase the extraction efficiency, while MAE employs microwave energy to heat the solvent and sample, accelerating the extraction process.
Matrix effects are a significant challenge in the analysis of this compound, particularly when using highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Matrix effects arise from the co-extraction of other compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification.
In environmental samples, common matrix components include humic acids, fulvic acids, and other organic matter. In non-human biological samples, such as fish tissue, lipids, proteins, and pigments are the primary sources of matrix interference. These co-extracted components can affect the analyte's signal by competing for ionization, altering the physical properties of the droplets in the ion source, or causing chromatographic peak distortion.
Several strategies can be employed to mitigate matrix effects. These include optimizing the sample cleanup process to remove interfering compounds, using matrix-matched calibration standards to compensate for the signal suppression or enhancement, and employing stable isotope-labeled internal standards that co-elute with the analyte and experience similar matrix effects.
The following table summarizes various sample preparation methods used for the analysis of chlorophenols in different matrices and highlights typical recovery rates.
| Sample Matrix | Preparation Method | Key Parameters | Typical Recovery (%) |
| Water | Solid-Phase Extraction (SPE) | Sorbent: C18; Eluent: Methanol/Acetonitrile | 85-105 |
| Soil | Liquid-Liquid Extraction (LLE) | Solvent: Acetonitrile/Acetone; Extraction Time: 30 min | 90-110 |
| Sediment | Pressurized Liquid Extraction (PLE) | Solvent: Ethyl acetate/Methanol; Temperature: 80 °C | 80-115 |
| Fish Tissue | Microwave-Assisted Extraction (MAE) | Solvent: Hexane/Acetone; Power: 100 W | 85-100 |
Method Validation, Quality Assurance, and Quality Control in Analytical Research
The reliability and accuracy of data generated in the analysis of this compound are ensured through rigorous method validation, and the implementation of robust quality assurance (QA) and quality control (QC) procedures. These practices are essential for demonstrating that an analytical method is suitable for its intended purpose and that the results are consistently of high quality.
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. The key parameters evaluated during method validation, as per guidelines from organizations like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. Linearity is typically evaluated by a linear regression analysis of the calibration curve, with a correlation coefficient (r²) of ≥ 0.995 being desirable.
Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often assessed by analyzing samples with known concentrations of the analyte (e.g., certified reference materials or spiked samples) and is expressed as the percent recovery.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (within-day precision) and intermediate precision (between-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Quality Assurance (QA) encompasses all the planned and systematic activities implemented within the quality system to provide confidence that a product or service will fulfill requirements for quality. In analytical research, a QA program ensures that all aspects of the analytical process, from sample collection to data reporting, are conducted according to established procedures and standards.
Quality Control (QC) consists of the operational techniques and activities that are used to fulfill requirements for quality. QC procedures are integrated into the analytical workflow to monitor the performance of the method and to ensure that the data generated are of acceptable quality. Key QC measures in the analysis of this compound include:
Method Blanks: A sample of analyte-free matrix that is processed through the entire analytical procedure in the same manner as the samples. Method blanks are used to assess for contamination introduced during the sample preparation and analysis process.
Matrix Spikes: A sample to which a known amount of the analyte is added before sample preparation. Matrix spikes are used to evaluate the effect of the sample matrix on the analytical method's performance, particularly recovery.
Surrogate Standards: A compound that is chemically similar to the target analyte but is not expected to be present in the sample. A known amount of the surrogate is added to every sample, blank, and standard before extraction to monitor the efficiency of the sample preparation process.
Calibration Verification: The periodic analysis of a standard to verify that the instrument's calibration is still valid.
The following table presents typical acceptance criteria for method validation parameters in the chromatographic analysis of this compound.
| Validation Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |
| Accuracy (Recovery) | 80-120% |
| Precision (Repeatability, RSD) | ≤ 15% |
| Precision (Intermediate Precision, RSD) | ≤ 20% |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 |
By adhering to these principles of method validation, QA, and QC, analytical laboratories can ensure the generation of high-quality, reliable, and defensible data in the analysis of this compound.
Theoretical and Computational Investigations of 2,6 Dichloro 4 Methylphenol
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical studies are fundamental to elucidating the intrinsic properties of 2,6-dichloro-4-methylphenol at the atomic and molecular levels. These methods allow for the calculation of various electronic and structural parameters that govern the compound's chemical behavior.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. karazin.ua By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient way to calculate molecular properties. karazin.ua For phenolic compounds, DFT calculations can determine optimized molecular geometry, force fields, and energies. karazin.ua
Table 1: Representative Data from DFT Calculations on a Related Dichlorophenol Derivative
| Property | Calculated Value |
| Total Energy | Varies with basis set and functional |
| Dipole Moment | Varies with basis set and functional |
| Mulliken Charges | Atom-specific charges |
Note: The data in this table is illustrative and based on calculations for a similar compound, 2,6-dichloro-4-fluoro phenol (B47542), to demonstrate the type of information obtained from DFT studies.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ossila.comyoutube.com The energy and shape of these orbitals are critical in determining the nature of chemical reactions. ossila.com
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. ossila.comyoutube.com The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. ossila.com
For this compound, FMO analysis can predict its susceptibility to electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecule indicates the likely sites for such reactions. For instance, regions of the molecule with a high density of the HOMO are prone to electrophilic attack, while regions with a high density of the LUMO are susceptible to nucleophilic attack.
Again, drawing from studies on 2,6-dichloro-4-fluoro phenol, the HOMO is typically localized on the phenol ring and the oxygen atom, indicating that these are the primary sites for electron donation. researchgate.net The LUMO is often distributed over the aromatic ring and the chlorine atoms, suggesting these areas are electron-deficient and can accept electrons. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies for a Related Dichlorophenol
| Molecular Orbital | Energy (eV) |
| HOMO | Specific negative value |
| LUMO | Specific negative value |
| HOMO-LUMO Gap | Calculated difference |
Note: This table presents conceptual data for a related compound to illustrate the outputs of FMO analysis.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. rsc.org This technique allows for the investigation of how molecules interact with each other and with their environment, providing insights into bulk properties and dynamic processes. rsc.org
For this compound, MD simulations could be employed to understand its behavior in different solvents, such as water. These simulations can reveal details about intermolecular interactions, including hydrogen bonding between the phenolic hydroxyl group and water molecules, as well as van der Waals interactions between the aromatic ring and surrounding molecules. nih.gov
By simulating a system containing multiple this compound molecules, one can study aggregation behavior and the formation of clusters. The simulations can also provide information on the solvation shell structure and the dynamics of solvent molecules around the solute. Such studies are crucial for understanding the compound's solubility, partitioning behavior, and transport properties in environmental systems.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Environmental Behavior and Non-Biological Applications
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. ecetoc.orgnih.gov These models are widely used to predict the environmental fate and effects of chemicals, reducing the need for extensive experimental testing. ecetoc.orgnih.gov
For this compound, QSAR models can be developed to predict its toxicity to various organisms. insilico.eu For example, a study on the toxicity of phenols to the protozoan Tetrahymena pyriformis utilized descriptors such as the logarithm of the octanol-water partition coefficient (log P) and the energy of the lowest unoccupied molecular orbital (LUMO) to build predictive models. insilico.eu These descriptors account for the hydrophobicity and electrophilicity of the phenolic compounds, which are key factors in their toxic action. insilico.eu
QSPR models can be used to predict important environmental properties of this compound, such as its water solubility, vapor pressure, and adsorption to soil organic carbon. These properties are essential for assessing its distribution and persistence in the environment.
Table 3: Common Descriptors Used in QSAR/QSPR Models for Phenolic Compounds
| Descriptor | Description | Relevance |
| log P | Octanol-water partition coefficient | Hydrophobicity and bioaccumulation potential |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Electrophilicity and reactivity |
| Molecular Volume | Size of the molecule | Steric effects and transport properties |
| Polarizability | Ease of distortion of the electron cloud | Intermolecular interactions |
Computational Prediction of Degradation Pathways and Byproducts
Computational methods play a vital role in predicting the potential degradation pathways of environmental contaminants like this compound. nih.gov These tools can simulate various biotic and abiotic degradation processes, helping to identify potential transformation products and assess their environmental impact. nih.gov
One known environmental transformation of this compound is its formation from the degradation of the fungicide Tolclofos-methyl (B1682977). nih.gov This indicates that the compound can be an intermediate in the breakdown of more complex molecules.
Computational systems can predict the biodegradation of xenobiotics by applying a set of known enzymatic reaction rules to a target molecule. nih.gov For this compound, these predictions might suggest initial steps involving oxidation of the methyl group or hydroxylation of the aromatic ring. Subsequent steps could include ring cleavage and further degradation to simpler organic compounds.
These predictive models are valuable for identifying persistent and potentially toxic byproducts that may be formed during the degradation of this compound. This information is crucial for conducting comprehensive environmental risk assessments.
Molecular Interactions with Biomolecular Systems (e.g., Enzyme Binding, Receptor Affinity in non-human/in vitro models)
The biocidal activity of phenolic compounds is often attributed to their interaction with key biomolecular systems. For halogenated phenols like this compound, the introduction of halogen atoms to the phenol structure significantly alters its chemical properties, including the acidity of the phenolic hydroxyl group, which can enhance its interaction with biological molecules .
While direct studies on this compound are limited, the primary mechanism of antimicrobial action for many phenolic compounds involves the disruption of microbial cell membranes. Phenols can partition into the lipid bilayer of the cell membrane, disrupting its structure and function. This leads to increased membrane permeability, leakage of intracellular components such as ions and metabolites, and dissipation of the proton motive force, which is essential for cellular energy production.
The antibacterial effects of related substituted phenols, such as carvacrol and thymol, are well-documented to occur through cell membrane disruption nih.gov. For instance, a chlorinated derivative of thymol, 4-Chloro-2-Isopropyl-5-Methylphenol, has demonstrated potent antimicrobial activity, which is consistent with membrane-disrupting mechanisms common to this class of compounds nih.gov. This suggests a probable, though not directly confirmed, mechanism of action for this compound.
The ability of phenolic compounds to inhibit enzyme activity is a critical aspect of their biological effects. Research on compounds structurally similar to this compound has demonstrated significant enzyme inhibition.
A notable example is 2,6-dichloro-4-nitrophenol (B181596) (DCNP), a closely related molecule, which has been identified as an alternate-substrate inhibitor of phenolsulfotransferase (PST) in in vitro studies using rat liver cytosol nih.gov. Kinetic data revealed that DCNP competitively inhibited the sulfation of p-nitrophenol and dopamine nih.gov. This inhibition of a key metabolic enzyme highlights the potential for dichlorophenol derivatives to interfere with biological pathways.
While direct inhibition of laccase by this compound is not extensively documented, laccase enzymes are known to oxidize a variety of phenolic substrates researchgate.net. Studies on other chlorophenols, such as 2,4,6-trichlorophenol (B30397), show that they can be oxidized by laccase, leading to the formation of various products, including benzoquinones and polymeric compounds nih.gov. The interaction between laccases and phenolic compounds can be complex and is influenced by factors like the specific substrate and the presence of organic solvents, which can themselves act as inhibitors researchgate.net.
Table 1: Enzyme Inhibition by 2,6-Dichloro-4-nitrophenol (DCNP) in Rat Liver Cytosol (Data sourced from biochemical studies on a related compound)
| Substrate | DCNP Concentration | Inhibition Type | Finding |
| p-Nitrophenol | 10 µM | Competitive | DCNP competitively inhibits the sulfation of p-nitrophenol. nih.gov |
| Dopamine | 10 µM | Competitive | DCNP competitively inhibits the sulfation of dopamine. nih.gov |
Antimicrobial Mechanisms and Resistance Studies (Non-Clinical)
The potent antimicrobial properties of halogenated phenols have been recognized historically, leading to their use as disinfectants . The mechanisms behind this activity are multifaceted.
Beyond membrane disruption, substituted phenols can exert their effects by denaturing essential proteins and inactivating enzymes. The antimicrobial and antibiofilm activity has been demonstrated for structurally related compounds like 2,6-Di-tert-butyl-4-methylphenol (a derivative of 4-methylphenol), which has been shown to inhibit biofilm formation in various Vibrio species nih.govresearchgate.net. This compound was found to down-regulate genes associated with quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm formation in bacteria nih.gov.
Another potential survival mechanism observed in microorganisms is negative chemotaxis, where bacteria actively move away from a harmful substance. This has been demonstrated for Bacillus subtilis, which exhibits chemotaxis away from the related compound 2,6-dichloro-4-nitrophenol researchgate.net. This response is considered a survival mechanism to avoid toxic environments researchgate.net.
Table 2: Antimicrobial and Related Activities of Substituted Phenols
| Compound | Activity | Organism(s) | Mechanism/Finding |
| 2,6-Di-tert-butyl-4-methylphenol | Antibiofilm | Vibrio harveyi, V. parahaemolyticus, V. vulnificus | Inhibited biofilm formation by 80-83%. researchgate.net Down-regulated quorum sensing genes. nih.gov |
| 4-Chloro-2-Isopropyl-5-Methylphenol | Antimicrobial & Antibiofilm | Methicillin-Resistant Staphylococcus aureus (MRSA) | Inhibited biofilm formation at sub-MIC concentrations. nih.gov |
| 2,6-dichloro-4-nitrophenol | Negative Chemotaxis Inducer | Bacillus subtilis | Bacteria exhibit negative chemotaxis as a survival mechanism. researchgate.net |
Applications in Materials Science and Polymer Chemistry
The reactive nature of the phenolic hydroxyl group and the altered electron distribution on the aromatic ring make this compound and its derivatives valuable in materials science.
Research has explored the use of this compound as a component in polymer chemistry, specifically as a linker molecule in solid-phase organic synthesis . In this application, the phenol moiety can be attached to a polymer support, allowing for the sequential building of complex molecules.
A derivative, 3,5-dichloro-4-((2,4-dichlorophenyl)(hydroxy)methyl)phenol, has been used to develop a hydroxytetrachlorodiphenylmethyl (HTPM) linker for polymer-supported synthesis nih.gov. This linker was used to immobilize carboxylic acids, amines, and alcohols onto a solid support. Such linkers are crucial in combinatorial chemistry and the development of new materials, as they provide a stable anchor that can be cleaved under specific conditions to release the synthesized molecule nih.gov.
This compound serves as a valuable chemical intermediate and building block for more complex molecules . Its structure is a scaffold that can be modified to create precursors for various materials. For example, derivatives of this compound can be used in the synthesis of dyes and pigments .
Furthermore, the general class of substituted phenols is integral to polymer chemistry. The related compound 2,6-Di-tert-butyl-4-methylphenol is widely used as a polymerization inhibitor to prevent the unwanted polymerization of monomers during storage and as an antioxidant to improve the stability and durability of plastics and rubbers idealmedical.co.za. While serving a different function than a precursor, this highlights the role of substituted 4-methylphenols in controlling polymer properties. The synthesis of derivatives like 2,6-dichloro-4-aminophenol also points to its role as a starting point for creating new functional molecules that could be incorporated into novel materials guidechem.com.
Mechanistic Studies and Research Applications of this compound (Non-Clinical)
Future Research Directions and Emerging Paradigms for 2,6 Dichloro 4 Methylphenol
Innovations in Sustainable Synthesis and Production Technologies
The traditional synthesis of chlorinated phenols often involves hazardous reagents and produces significant waste, prompting a shift towards more environmentally benign manufacturing processes. wjarr.comresearchgate.net Green chemistry principles are central to developing sustainable production methods for 2,6-dichloro-4-methylphenol. researchfloor.orgbeilstein-journals.org This involves a focus on waste prevention, maximizing atom economy, and utilizing less hazardous chemical syntheses. researchgate.net
Future research in this area is geared towards several key innovations:
Catalysis: The development of highly selective and reusable catalysts is crucial. researchfloor.orgrsc.org Research is exploring novel catalytic systems that can direct the chlorination of 4-methylphenol with high regioselectivity, minimizing the formation of unwanted isomers and by-products. encyclopedia.pub This reduces the need for extensive purification steps, which are often energy- and solvent-intensive.
Benign Solvents: A primary goal of green chemistry is to replace toxic organic solvents with safer alternatives like water, supercritical carbon dioxide, or ionic liquids. wjarr.com Future synthesis routes for this compound will likely focus on adapting reaction conditions to these environmentally friendly solvent systems.
Energy Efficiency: Innovations aim to design synthesis processes that operate at lower temperatures and pressures, thereby reducing energy consumption. wjarr.comresearchgate.net This can be achieved through advanced catalysts or by employing alternative energy sources like microwaves or ultrasound to drive reactions more efficiently.
Renewable Feedstocks: A long-term paradigm shift involves moving away from petroleum-based feedstocks towards renewable sources. researchfloor.org Research into biocatalysis and metabolic engineering could potentially lead to pathways for producing phenolic precursors from biomass, which could then be converted to the target molecule. researchfloor.org
| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefit |
| Waste Prevention | Designing processes that reduce or eliminate by-products. researchgate.net | Lowers costs for waste management and reduces environmental impact. researchgate.net |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | Enhances resource efficiency and minimizes waste. researchfloor.org |
| Safer Solvents & Reagents | Replacing hazardous solvents with alternatives like water or supercritical CO2. wjarr.com | Reduces environmental pollution and health risks for workers. wjarr.com |
| Energy Efficiency | Using advanced catalysis to lower reaction temperatures and pressures. researchgate.netresearchfloor.org | Decreases greenhouse gas emissions and operational costs. |
| Renewable Feedstocks | Utilizing biomass-derived precursors instead of petroleum-based ones. researchfloor.org | Reduces dependence on non-renewable resources and lowers carbon footprint. researchfloor.org |
Development of Advanced Environmental Remediation and Treatment Technologies
Given that chlorophenols are common environmental contaminants, developing effective remediation technologies is a high priority. cambridge.orgcambridge.org While traditional methods exist, research is focused on more efficient and environmentally friendly Advanced Oxidation Processes (AOPs) and bioremediation strategies. researchgate.netnih.govnih.gov
Advanced Oxidation Processes (AOPs) are characterized by the generation of highly reactive radicals, such as hydroxyl radicals, which can degrade refractory organic pollutants like this compound. nih.govmdpi.comresearchgate.net These methods are promising for treating water contaminated with chlorinated phenols. researchgate.netresearchgate.net
Photocatalysis: This AOP uses semiconductor materials (like silver halides) and light to generate radicals. nih.govresearchgate.net Studies have shown high degradation efficiencies for similar compounds like 2,4-dichlorophenol (B122985) under both UV and visible light irradiation. nih.govresearchgate.net
Fenton and Photo-Fenton Processes: These methods use iron catalysts and hydrogen peroxide to produce hydroxyl radicals, effectively breaking down pollutants. nih.govmdpi.com
Ozonation: Combining ozone with other treatments like biodegradation can enhance the removal of chlorinated phenols from wastewater. researchgate.net Ozone pretreatment can break down the parent compounds into more biodegradable intermediates. nih.govresearchgate.net
Persulfate-Based AOPs: Activated persulfate generates sulfate (B86663) radicals, which are also powerful oxidizing agents for degrading organic contaminants. mdpi.commdpi.com
Bioremediation offers a cost-effective and sustainable approach by utilizing microorganisms to break down or detoxify contaminants. cambridge.orgnih.gov Chlorophenols can be biotransformed or mineralized under both aerobic and anaerobic conditions. cambridge.orgresearchgate.net
Aerobic Biodegradation: Some bacteria can use lower chlorinated phenols as a source of carbon and energy. researchgate.netmicrobe.com The degradation pathway often involves initial attack by monooxygenases to yield chlorocatechols. researchgate.net
Anaerobic Bioremediation: Under anaerobic conditions, reductive dechlorination can occur, where chlorine atoms are replaced by hydrogen atoms. researchgate.net This process can be enhanced with the addition of an electron donor. microbe.com
| Remediation Technology | Mechanism | Advantages | Research Focus |
| Photocatalysis | Generation of hydroxyl radicals using semiconductor catalysts and light. nih.govresearchgate.net | Can utilize visible light, high degradation efficiency. nih.gov | Developing more efficient and reusable catalysts. |
| Fenton/Photo-Fenton | Production of hydroxyl radicals from H2O2 catalyzed by iron ions. nih.gov | Rapid degradation rates, effective for a wide range of organics. nih.gov | Optimizing pH conditions and catalyst stability. |
| Ozonation | Direct oxidation by ozone and generation of hydroxyl radicals. researchgate.net | Effective for disinfection and oxidation of parent compounds. researchgate.net | Combining with other processes like biodegradation for complete mineralization. nih.govresearchgate.net |
| Aerobic Bioremediation | Microbial degradation using oxygen as an electron acceptor. researchgate.netmicrobe.com | Cost-effective, environmentally friendly, potential for complete mineralization. nih.gov | Identifying and engineering microbial strains with higher degradation capabilities. |
| Anaerobic Bioremediation | Reductive dechlorination by microorganisms in the absence of oxygen. researchgate.netmicrobe.com | Effective for highly chlorinated compounds. researchgate.net | Enhancing the process through biostimulation and bioaugmentation. microbe.com |
Integration of Advanced Analytical Techniques for Comprehensive Environmental Monitoring
Accurate and sensitive detection of this compound in environmental matrices is essential for monitoring its fate and transport. Future research is focused on integrating advanced analytical techniques, particularly hyphenated methods, to achieve lower detection limits, higher selectivity, and more comprehensive analysis. cambridge.org
Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopic methods. nih.govijnrd.org This approach allows for the separation, identification, and quantification of components in complex mixtures in a single run.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful combination that couples the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the high sensitivity and selectivity of mass spectrometry. researchgate.net LC-MS/MS, a further enhancement, is increasingly used for trace analysis of environmental pollutants. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and semi-volatile compounds like chlorinated phenols, GC-MS remains a cornerstone technique. nih.govresearchgate.net It involves separating components in a gas chromatograph and then detecting and identifying them with a mass spectrometer. researchgate.net
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This technique provides detailed structural information about the separated compounds, which is invaluable for identifying unknown degradation products or metabolites. nih.gov
Emerging Green Analytical Techniques: In line with sustainability goals, there is a push to develop greener analytical methods. Supercritical Fluid Chromatography (SFC), which uses environmentally benign supercritical CO2 as the mobile phase, is a promising alternative to traditional liquid chromatography that significantly reduces organic solvent consumption. mdpi.com
| Analytical Technique | Principle | Application for this compound |
| GC-MS | Separates volatile compounds, which are then ionized and identified by mass. researchgate.net | Quantification and identification in environmental samples like water and soil. |
| LC-MS/MS | Separates compounds in liquid phase, followed by mass analysis for sensitive detection. nih.gov | Trace-level detection in complex matrices (e.g., wastewater, biological tissues). |
| LC-NMR | Combines HPLC separation with NMR spectroscopy for structural elucidation. | Identifying unknown metabolites and degradation byproducts in remediation studies. |
| SFC | Uses supercritical CO2 as a mobile phase for separation. mdpi.com | A "green" alternative for separating chlorinated phenols, reducing solvent waste. mdpi.com |
Frontier Computational Modeling and Artificial Intelligence in Chemical Prediction
Computational modeling and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of molecular properties, toxicity, and environmental fate, thereby reducing the need for extensive and costly experimental testing. chemcopilot.com For this compound, these tools offer powerful ways to forecast its behavior and potential risks.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity or a specific property (e.g., toxicity). arxiv.orgnih.gov By developing robust QSAR models for chlorinated phenols, researchers can predict the toxicity of this compound and similar compounds without animal testing. insilico.eunih.goveaht.org These models are built using descriptors that quantify various aspects of the molecular structure. nih.goveuropa.eu
Density Functional Theory (DFT): DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. karazin.uaresearchgate.net It can be used to calculate properties like molecular geometry, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO-LUMO), providing insights into the reactivity and stability of this compound. karazin.uaresearchgate.net
Artificial Intelligence and Machine Learning: AI and machine learning algorithms are increasingly used to predict the outcomes of chemical reactions and the properties of molecules with high accuracy. chemcopilot.combioengineer.org These models learn from vast datasets of known reactions and chemical properties to identify complex patterns. chemcopilot.comarxiv.org For this compound, AI could predict its degradation pathways, potential by-products in remediation processes, or its interactions with biological systems. chemcopilot.comnih.gov The development of new AI architectures, such as graph neural networks, is further improving the predictive power of these models for toxicological endpoints. nih.gov
Exploration of Unexplored Applications in Novel Materials and Technologies
While this compound is primarily known as an intermediate in the synthesis of agrochemicals, its unique chemical structure suggests potential for use in other advanced applications. nih.gov Future research could explore its utility as a building block for novel materials and technologies.
Polymer Science: Phenolic compounds are precursors to phenolic resins and other polymers. The chlorine and methyl functional groups on the this compound ring could be used to tune the properties of polymers. For instance, the chlorine atoms could enhance fire retardancy or modify the polymer's chemical resistance. Research could focus on incorporating this molecule as a monomer or an additive in the synthesis of high-performance polymers.
Advanced Materials: The specific substitution pattern of this compound could be exploited to create molecules with unique electronic or optical properties. It could serve as a precursor for synthesizing specialized dyes, liquid crystals, or organic electronic materials. The electron-withdrawing nature of the chlorine atoms combined with the electron-donating methyl and hydroxyl groups creates a specific electronic profile that could be valuable in materials science.
Pharmaceutical and Biologically Active Molecules: Although many chlorinated phenols have toxicity concerns, they are also scaffolds for various pharmaceuticals. The structure of this compound could serve as a starting point for the synthesis of new derivatives with potential therapeutic activities. By modifying the functional groups, it may be possible to design molecules that selectively target specific biological pathways while minimizing toxicity. Emerging technologies in high-throughput screening and autonomous molecular design could accelerate the discovery of such applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,6-dichloro-4-methylphenol, and how can low yields be addressed?
- Methodology : A reported synthesis starts with this compound (377.5 mg, 2.1 mmol) using the OBz (benzoyloxy) method, yielding 10% after column chromatography (silica gel, heptane:EtOAc gradient) . To improve yields, consider optimizing solvent ratios, reaction time, or alternative purification techniques like preparative HPLC. Kinetic studies of intermediate stability may also identify bottlenecks.
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodology : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Cross-reference with PubChem data (InChI key:
InChI=1S/C14H14O/c1-10-4-3-5-11(2)14(10)12-6-8-13(15)9-7-12/h3-9,15H,1-2H3) . For purity, employ HPLC with UV detection (λ ~280 nm, typical for phenolic compounds) and compare retention times against certified standards .
Q. What are the key physicochemical properties relevant to handling this compound in laboratory settings?
- Methodology : Determine solubility in organic solvents (e.g., heptane, EtOAc) via gravimetric analysis. Measure melting point (reported: 136.2°C ) and logP (estimated via computational tools like PubChem). Assess stability under varying pH and light conditions using accelerated degradation studies .
Advanced Research Questions
Q. How does this compound behave in environmental matrices, and what analytical methods detect trace levels?
- Methodology : Monitor environmental fate using LC-MS/MS with isotopic labeling (e.g., ¹³C or ²H isotopes). For soil/water samples, employ solid-phase extraction (SPE) with C18 cartridges and quantify via EPA Method 1694 . Study degradation pathways (e.g., hydrolysis, microbial action) using mass balance experiments and metabolite identification (e.g., 3,5-dichloro-4-hydroxybenzoic acid) .
Q. What metabolic pathways and toxicological mechanisms are associated with this compound?
- Methodology : In vitro assays (e.g., hepatic microsomes) can identify phase I/II metabolites. Key metabolites include 3,5-dichloro-4-hydroxybenzyl alcohol (Ph-CH2OH) and 3,5-dichloro-4-hydroxyhippuric acid (Ph-CO-glycine) . Assess cytotoxicity via MTT assays and oxidative stress markers (e.g., glutathione depletion). Cross-reference toxicology databases for endocrine disruption potential .
Q. How do structural modifications of this compound affect its bioactivity?
- Methodology : Synthesize derivatives (e.g., bis(2,6-dichloro-) analogs) and evaluate structure-activity relationships (SAR) using computational docking (e.g., AutoDock Vina) and in vitro bioassays. Compare antifungal activity against reference compounds (e.g., tetrachlorobisphenol A derivatives) .
Q. What challenges arise in reconciling contradictory data on environmental persistence vs. biodegradability?
- Methodology : Conduct comparative studies under controlled conditions (e.g., OECD 301B ready biodegradability test). Variables like microbial consortia, temperature, and redox conditions must be standardized. Use high-resolution mass spectrometry to distinguish abiotic vs. biotic degradation products .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
